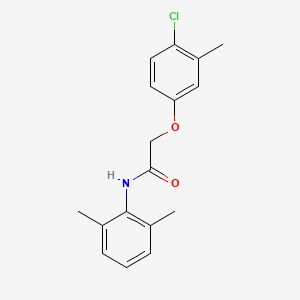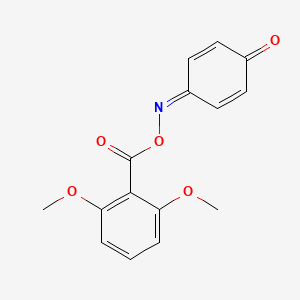![molecular formula C17H18O6 B5873683 methyl [4,8-dimethyl-2-oxo-7-(2-oxopropoxy)-2H-chromen-3-yl]acetate](/img/structure/B5873683.png)
methyl [4,8-dimethyl-2-oxo-7-(2-oxopropoxy)-2H-chromen-3-yl]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl [4,8-dimethyl-2-oxo-7-(2-oxopropoxy)-2H-chromen-3-yl]acetate, commonly known as MDOPA, is a synthetic chemical compound that belongs to the class of coumarin derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and drug discovery.
Wissenschaftliche Forschungsanwendungen
MDOPA has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been reported to exhibit a broad range of pharmacological activities, including anti-inflammatory, antioxidant, antitumor, and antiviral properties. MDOPA has also been investigated as a potential therapeutic agent for the treatment of various diseases, such as cancer, viral infections, and neurodegenerative disorders.
Wirkmechanismus
The exact mechanism of action of MDOPA is not fully understood. However, it has been proposed that MDOPA exerts its pharmacological effects through the modulation of various signaling pathways, including the NF-κB, MAPK, and PI3K/Akt signaling pathways. MDOPA has also been reported to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the expression of anti-apoptotic proteins.
Biochemical and Physiological Effects:
MDOPA has been shown to exhibit various biochemical and physiological effects. It has been reported to possess potent antioxidant activity, which may be attributed to its ability to scavenge free radicals and inhibit lipid peroxidation. MDOPA has also been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and enzymes. In addition, MDOPA has been reported to exhibit antitumor activity by inducing cell cycle arrest and apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
MDOPA has several advantages for lab experiments, including its ease of synthesis, high purity, and stability under various conditions. However, MDOPA also has some limitations, including its low solubility in aqueous solutions, which may limit its bioavailability and efficacy in vivo.
Zukünftige Richtungen
MDOPA has significant potential for future research and development. Some of the future directions for MDOPA research include:
1. Investigating the structure-activity relationship of MDOPA and its derivatives to identify more potent and selective compounds.
2. Studying the pharmacokinetics and pharmacodynamics of MDOPA in vivo to determine its efficacy and safety as a therapeutic agent.
3. Exploring the potential of MDOPA as a lead compound for the development of new drugs for the treatment of various diseases.
4. Investigating the mechanism of action of MDOPA in more detail to identify new targets for drug discovery.
5. Developing new synthetic routes for the production of MDOPA and its derivatives to improve the yield and purity of the compound.
In conclusion, MDOPA is a synthetic chemical compound with significant potential for various scientific research applications. Its ease of synthesis, stability, and pharmacological properties make it an attractive compound for drug discovery and development. However, further research is needed to fully understand its mechanism of action and optimize its pharmacological properties for therapeutic use.
Synthesemethoden
MDOPA can be synthesized through a multi-step reaction sequence starting from commercially available starting materials. The synthesis involves the condensation of 4-hydroxycoumarin with ethyl acetoacetate in the presence of a base to form 4-hydroxy-6-methyl-2H-pyran-2-one. This intermediate is then reacted with 2-bromo-1-(2-oxopropoxy)ethane in the presence of a base to form the desired product, MDOPA. The overall yield of the synthesis is approximately 50%.
Eigenschaften
IUPAC Name |
methyl 2-[4,8-dimethyl-2-oxo-7-(2-oxopropoxy)chromen-3-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O6/c1-9(18)8-22-14-6-5-12-10(2)13(7-15(19)21-4)17(20)23-16(12)11(14)3/h5-6H,7-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZOIQTSKYTZPQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC(=O)C)CC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[(2-chlorobenzyl)thio]-N-[3-(methylthio)phenyl]acetamide](/img/structure/B5873621.png)
![N-allyl-2-(3-methylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5873630.png)
![4-fluoro-N-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]benzenesulfonamide](/img/structure/B5873634.png)

![N-(4-methylphenyl)-2-[(4-methyl-6-phenyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5873645.png)
![2-phenyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5873651.png)

![1-[(4-fluorophenyl)acetyl]-1H-1,2,3-benzotriazole](/img/structure/B5873690.png)
![N'-{[(4-ethylphenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5873697.png)

![2-chloro-N-{4-[(diethylamino)carbonyl]phenyl}benzamide](/img/structure/B5873712.png)
![phenyl[3-(phenylsulfonyl)phenyl]methanone](/img/structure/B5873713.png)


